molecular formula C39H48N4O4 B10779197 Hpph

Hpph

Cat. No.: B10779197
M. Wt: 636.8 g/mol
InChI Key: PUUBADHCONCMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a involves the derivatization of pyropheophorbide-α. The process typically includes the following steps :

    Linking Pyropheophorbide-a with 5-ALA: This step produces an intermediate compound.

    Coupling with Different Chemical Groups: The intermediate compound is then coupled with various chemical groups such as methyloxyethyl, ethyloxyethyl, n-propyloxyethyl, and others to produce the final product.

Industrial Production Methods

Industrial production of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a often involves large-scale preparative liquid chromatography (HPLC) for the isolation and purification of the compound . This method ensures high purity and yield, which is crucial for its application in photodynamic therapy.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often facilitated by light exposure in the presence of oxygen.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Typically involves light exposure and oxygen.

    Reduction: Often involves the use of reducing agents such as sodium borohydride.

    Substitution: Various chemical groups can be introduced using appropriate reagents under controlled conditions.

Major Products Formed

Scientific Research Applications

2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a has a wide range of scientific research applications, including :

    Chemistry: Used as a photosensitizer in photodynamic studies.

    Biology: Investigated for its effects on cellular processes and interactions.

    Medicine: Primarily used in photodynamic therapy for the treatment of various cancers.

Mechanism of Action

The mechanism of action of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a involves its activation by light, leading to the production of reactive oxygen species (ROS). These ROS cause damage to cellular components, ultimately leading to cell death . The compound primarily targets cancer cells due to its preferential accumulation in tumor tissues .

Properties

IUPAC Name

3-[11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUBADHCONCMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H48N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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